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molecular formula C10H19NO2 B8690362 Tert-butyl allyl(ethyl)carbamate CAS No. 530157-09-6

Tert-butyl allyl(ethyl)carbamate

Cat. No. B8690362
M. Wt: 185.26 g/mol
InChI Key: QUFBSMRRKUFHOO-UHFFFAOYSA-N
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Patent
US07129246B2

Procedure details

The sub-titled compound was prepared from tert-butyl allylcarbamate (1.0 g), 60% sodium hydride (0.254 g), ethyl iodide (1.55 ml) and anhydrous N-methyl-2-pyrrolidinone (4 ml) by the method of Example 2(ii). The crude product was purified by chromatography on silica gel eluting with iso-hexane:ethyl acetate (19:1) to afford (0.53 g) of a colourless oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.254 g
Type
reactant
Reaction Step One
Quantity
1.55 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:4][C:5](=[O:11])[O:6][C:7]([CH3:10])([CH3:9])[CH3:8])[CH:2]=[CH2:3].[H-].[Na+].[CH2:14](I)[CH3:15]>CN1CCCC1=O>[CH2:1]([N:4]([CH2:14][CH3:15])[C:5](=[O:11])[O:6][C:7]([CH3:10])([CH3:9])[CH3:8])[CH:2]=[CH2:3] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C=C)NC(OC(C)(C)C)=O
Name
Quantity
0.254 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1.55 mL
Type
reactant
Smiles
C(C)I
Name
Quantity
4 mL
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography on silica gel eluting with iso-hexane:ethyl acetate (19:1)

Outcomes

Product
Name
Type
product
Smiles
C(C=C)N(C(OC(C)(C)C)=O)CC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.53 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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